Cas no 93413-05-9 (11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-)

11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)- structure
93413-05-9 structure
Product name:11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-
CAS No:93413-05-9
MF:C25H18N4O3
MW:422.435425281525
CID:806063
PubChem ID:146428

11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)- Chemical and Physical Properties

Names and Identifiers

    • 11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR,17bS,18aS)-
    • 11H-Indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione,13,17b,18,18a-tetrahydro-17b-hydrox
    • asperlicin E
    • C21148
    • (+)-asperlicin E
    • 11H-INDOLO(3',2':4,5)PYRROLO(2,1-C)QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,11(12AH)-DIONE, 13,17B,18,18A-TETRAHYDRO-17B-HYDROXY-, (12AR,17BS,18AS)-
    • Q27162890
    • LGN16HT207
    • (1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione
    • ASPERLICIN E [MI]
    • 93413-05-9
    • CHEBI:90903
    • 17b-Hydroxy-13,17b,18,18a-tetrahydro-11H-indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione
    • 11H-Indolo(3',2':4,5)pyrrolo(2,1-c)quinazolino(3,2-a)(1,4)benzodiazepine-5,11(12aH)-dione, 13,17b,18,18a-tetrahydro-17b-hydroxy-, (12aR-(12aalpha,17balpha,18aalpha))-
    • UNII-LGN16HT207
    • (12aR,17bS,18aS)-17b-hydroxy-13,17b,18,18a-tetrahydro-11H-indolo[3',2':4,5]pyrrolo[2,1-c]quinazolino[3,2-a][1,4]benzodiazepine-5,11(12aH)-dione
    • DTXSID60918455
    • Inchi: InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1
    • InChI Key: HYHLSEUXMRFVND-AMDXRBSFSA-N
    • SMILES: C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Computed Properties

  • Exact Mass: 422.138
  • Monoisotopic Mass: 422.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 0
  • Complexity: 875
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.2Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.6
  • Boiling Point: 726.9°Cat760mmHg
  • Flash Point: 393.4°C
  • Refractive Index: 1.843

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd